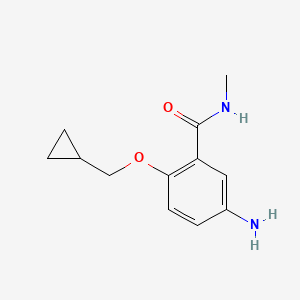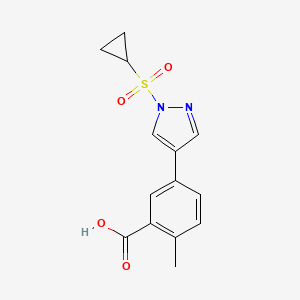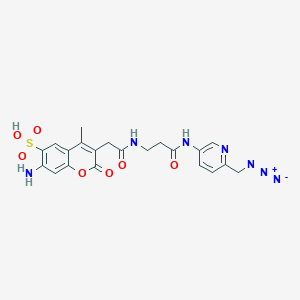
APDye 350 Picolyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APDye 350 Picolyl Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is widely used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
APDye 350 Picolyl Azide is synthesized through a series of chemical reactions involving the introduction of an azide group into a picolyl moiety. The synthetic route typically involves the following steps:
Formation of the Picolyl Azide: The picolyl moiety is reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to form the picolyl azide.
Coupling with Fluorescent Dye: The picolyl azide is then coupled with a fluorescent dye, such as APDye 350, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Analyse Chemischer Reaktionen
APDye 350 Picolyl Azide undergoes several types of chemical reactions, including:
Click Reactions: The compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole.
Copper-Free Click Reactions: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction, forming a stable triazole without the need for a copper catalyst or elevated temperatures.
Common reagents and conditions used in these reactions include:
Copper Catalyst: Used in CuAAC reactions to facilitate the formation of the triazole ring.
Solvents: DMSO, DMF, and water are commonly used solvents for these reactions.
Strained Cyclooctyne: Used in copper-free click reactions to react with the azide group.
Wissenschaftliche Forschungsanwendungen
APDye 350 Picolyl Azide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical reactions to detect and quantify the presence of specific molecules.
Biology: Employed in bioorthogonal labeling techniques to study biological processes in living cells without interfering with native biochemical reactions.
Medicine: Utilized in the development of diagnostic tools and imaging agents for medical applications.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of APDye 350 Picolyl Azide involves the formation of a stable triazole through a click reaction with terminal alkynes or strained cyclooctyne. . This results in a faster and more biocompatible labeling process.
Vergleich Mit ähnlichen Verbindungen
APDye 350 Picolyl Azide is unique due to its enhanced efficiency in click reactions and its ability to undergo copper-free click reactions. Similar compounds include:
APDye 350 Azide: A blue-fluorescent, azide-activated probe that reacts with terminal alkynes via CuAAC.
APDye 594 Picolyl Azide: An advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper(I) at the reaction site.
These compounds share similar properties but differ in their fluorescent characteristics and specific applications.
Eigenschaften
Molekularformel |
C21H21N7O7S |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
7-amino-3-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H21N7O7S/c1-11-14-6-18(36(32,33)34)16(22)8-17(14)35-21(31)15(11)7-20(30)24-5-4-19(29)27-13-3-2-12(25-9-13)10-26-28-23/h2-3,6,8-9H,4-5,7,10,22H2,1H3,(H,24,30)(H,27,29)(H,32,33,34) |
InChI-Schlüssel |
SFMHKGGENQWXLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


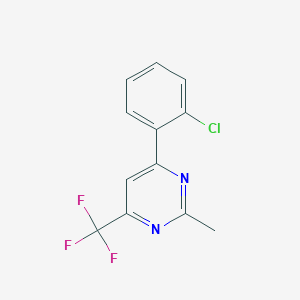

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
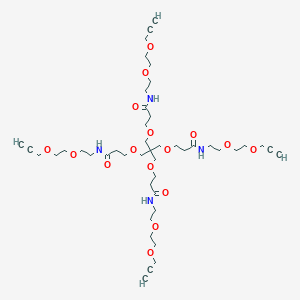
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
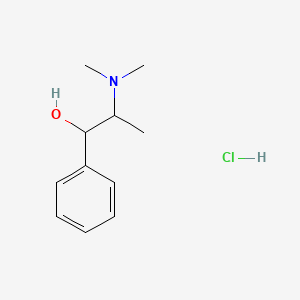
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
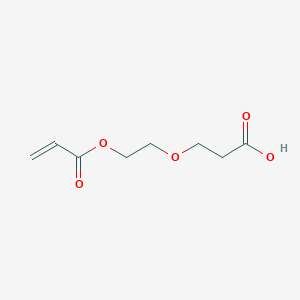
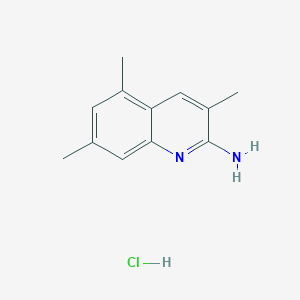

![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
